N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Overview
Description
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic compound characterized by its complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide typically involves multi-step organic synthesis processes. These routes may include reactions such as nucleophilic substitution, amidation, and condensation. A common synthetic pathway might start with the preparation of the 4-chlorophenoxyethanamine, which is then subjected to further reactions to incorporate the dichlorobenzoyl and pyrrole moieties.
Industrial Production Methods
Industrial production often scales up the laboratory synthesis methods using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing may be employed. Catalysts and reagents specific to each reaction step are carefully chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various types of chemical reactions including:
Oxidation: : Involves the addition of oxygen or the removal of hydrogen, often requiring oxidizing agents like potassium permanganate.
Reduction: : Addition of hydrogen or removal of oxygen, commonly using reducing agents like lithium aluminium hydride.
Substitution: : Involves the replacement of a functional group with another, using reagents such as halides.
Common Reagents and Conditions
Reactions involving this compound may utilize reagents such as thionyl chloride for chlorination, sodium hydride for deprotonation, and organic solvents like dichloromethane for solution-phase reactions. Typical conditions include controlled temperatures, inert atmospheres, and specific pH ranges.
Major Products
The major products formed from reactions involving this compound can vary widely depending on the reaction conditions. For instance, oxidation may yield more highly substituted phenoxy derivatives, while reduction may lead to simpler hydrocarbon products.
Scientific Research Applications
Chemistry
In chemistry, N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential interactions with cellular components and its effects on biological pathways.
Medicine
In medicine, research explores its therapeutic potential, possibly as a drug candidate for treating specific diseases due to its unique chemical properties.
Industry
Industrially, it may find uses in the production of advanced materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide exerts its effects typically involves interaction with specific molecular targets. These targets might include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies often reveal pathways that can include inhibition or activation of certain proteins, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(3,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Uniqueness
What sets N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide apart from its analogs is its specific arrangement of functional groups, which may confer unique reactivity and interactions with biological systems. This uniqueness makes it a valuable compound for diverse research applications, offering possibilities that other similar compounds may not provide.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4O3/c1-28-10-12(20(29)16-7-4-14(23)9-17(16)24)8-18(28)21(30)27-26-19(25)11-31-15-5-2-13(22)3-6-15/h2-10H,11H2,1H3,(H2,25,26)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXQCIZCZITXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN=C(COC2=CC=C(C=C2)Cl)N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=C(C=C2)Cl)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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